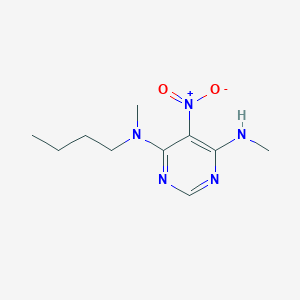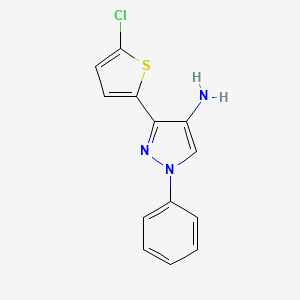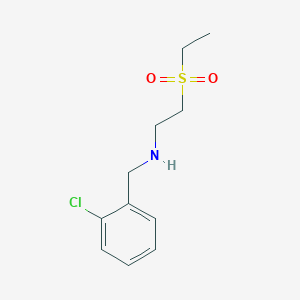
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine: is an organic compound characterized by the presence of a chlorobenzyl group, an ethylsulfonyl group, and an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorobenzyl chloride is reacted with ethylsulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ethanamines.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
相似化合物的比较
- n-(2-Chlorobenzyl)-2-(methylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(propylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(butylsulfonyl)ethan-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfonyl group.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with molecular targets.
- Applications: While all these compounds may share similar applications, the specific properties of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine make it particularly suitable for certain reactions or interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H16ClNO2S |
|---|---|
分子量 |
261.77 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C11H16ClNO2S/c1-2-16(14,15)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI 键 |
WMUOLTAIQDMEFG-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CCNCC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


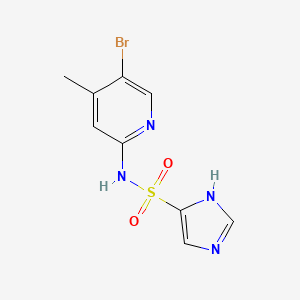
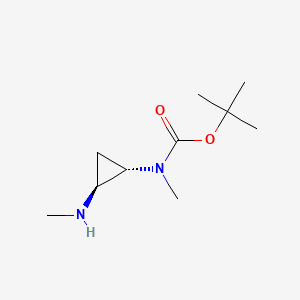
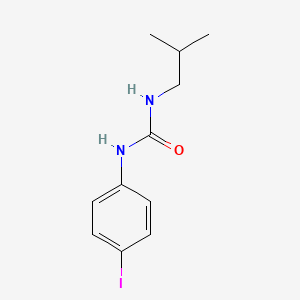

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
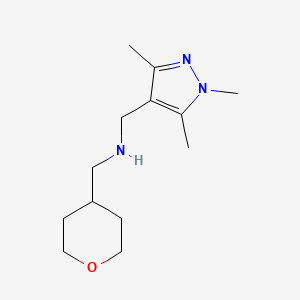



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)


